molecular formula C19H13Cl3N4O5 B11710819 3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide

3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide

Cat. No.: B11710819
M. Wt: 483.7 g/mol
InChI Key: WUOFAVSGUQQULF-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a trichloroethyl moiety, and a naphthylamine group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide typically involves multiple steps, starting with the nitration of benzamide derivatives. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions of the benzamide ring. The trichloroethyl group is then introduced through a chlorination reaction, followed by the coupling of the naphthylamine group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide involves its interaction with specific molecular targets. The nitro groups and the trichloroethyl moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide is unique due to the presence of the naphthylamine group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C19H13Cl3N4O5

Molecular Weight

483.7 g/mol

IUPAC Name

3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide

InChI

InChI=1S/C19H13Cl3N4O5/c20-19(21,22)18(23-16-7-3-5-11-4-1-2-6-15(11)16)24-17(27)12-8-13(25(28)29)10-14(9-12)26(30)31/h1-10,18,23H,(H,24,27)

InChI Key

WUOFAVSGUQQULF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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